1,4-Dichloropentane
Overview
Description
1,4-Dichloropentane is a chemical compound with the molecular formula C5H10Cl2. It has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da .
Molecular Structure Analysis
The molecular structure of 1,4-Dichloropentane consists of 5 carbon atoms, 10 hydrogen atoms, and 2 chlorine atoms . The structure is arranged in such a way that it forms a pentane molecule with chlorine atoms replacing two hydrogen atoms at the 1st and 4th positions .Physical And Chemical Properties Analysis
1,4-Dichloropentane has a density of 1.1±0.1 g/cm3. It has a boiling point of 162.0±0.0 °C at 760 mmHg. The vapour pressure of 1,4-Dichloropentane is 2.9±0.3 mmHg at 25°C. The enthalpy of vaporization is 38.2±3.0 kJ/mol. The flash point is 44.8±14.6 °C. The index of refraction is 1.433 .Scientific Research Applications
Organic Synthesis
1,4-Dichloropentane: is utilized in organic synthesis, particularly in the formation of dicationic ionic liquids. These ionic liquids have shown promise due to their high thermal stability and potential use in creating homogeneous and heterogeneous systems with water . They are also involved in the synthesis of substituted furans, pyrroles, or thiophenes via the Paal–Knorr synthesis, which are common structural components in many natural products .
Pharmaceutical Research
In the pharmaceutical industry, 1,4-Dichloropentane may serve as a building block for the synthesis of various drugs. While specific applications in drug development were not directly found, the compound’s role as a precursor in synthesizing enantiomerically pure compounds could be significant, given the importance of chirality in medicinal chemistry .
Polymer Production
1,4-Dichloropentane: can be a precursor in polymer production. For instance, it has been used to model the interactions of poly(vinyl chloride) (PVC) with solvents, which is crucial for understanding and improving the manufacturing processes of PVC and related polymers .
Agrochemical Studies
The compound’s role in agrochemical studies wasn’t explicitly detailed in the search results. However, given its chemical properties, it could be investigated for its effects on agrochemical formulations or as a potential intermediate in the synthesis of agrochemicals .
Material Science
In material science, 1,4-Dichloropentane could be used in the synthesis of materials with specific properties. For example, it might be involved in the preparation of certain organic compounds that contribute to the development of new materials or coatings .
Environmental Impact Research
While specific studies on the environmental impact of 1,4-Dichloropentane were not found, its thermophysical properties such as boiling temperature, critical temperature, and density are critically evaluated, which is essential for assessing its behavior in the environment .
Safety and Hazards
1,4-Dichloropentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
1,4-dichloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZUPZAYWWVHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278125, DTXSID00870725 | |
Record name | 1,4-Dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_54798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
626-92-6 | |
Record name | 1,4-Dichloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloropentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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